molecular formula C10H9ClN2 B11905366 1-Benzyl-5-chloro-1H-imidazole

1-Benzyl-5-chloro-1H-imidazole

Cat. No.: B11905366
M. Wt: 192.64 g/mol
InChI Key: GTOZPVIWOMPMIF-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the 1-position and a chlorine atom at the 5-position. Imidazoles are an important class of compounds due to their presence in various biologically active molecules and their utility in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 4-chloro-1,2-diaminobenzene in the presence of a dehydrating agent can yield the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-benzyl-5-chloro-1H-imidazole exhibits substantial antimicrobial activity. It has been shown to be effective against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. Its antifungal properties have also been documented, enhancing its utility in pharmaceutical formulations aimed at combating infections caused by fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans18 mm

Anticancer Potential

The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific cellular pathways involved in tumor growth. Studies have indicated that derivatives of imidazole compounds can target vascular endothelial growth factor receptor 2 and histone deacetylase 6, which are crucial in cancer progression .

Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian carcinoma (SKOV-3) and prostate cancer (PC-3). The IC50 values for these studies were recorded, indicating the concentration required to inhibit cell growth by 50% .

Pharmacological Insights

Recent pharmacological studies have highlighted the potential of this compound as a selective cyclooxygenase-2 inhibitor, which is relevant in the treatment of inflammatory diseases. The compound's ability to inhibit this enzyme suggests it could be developed into an effective anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

1-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by a benzyl group at position one and a chlorine substituent at position five, contributes to its notable biological activities, particularly in antimicrobial and antifungal domains. This compound has garnered attention for its potential applications in treating infections and other diseases due to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for bacterial survival, potentially leading to cell death. Notably, studies have shown its effectiveness against strains resistant to conventional antibiotics, highlighting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of this compound

Microorganism Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive32 µg/mL
Escherichia coliGram-negative64 µg/mL
Candida albicansFungal16 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth.
  • DNA Interaction : Research suggests that it can bind to DNA, potentially disrupting replication and transcription processes in bacteria.
  • Metal Ion Complexation : Its ability to form complexes with metal ions enhances its antimicrobial efficacy, providing a synergistic effect against pathogens.

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

  • Study on Antibacterial Efficacy :
    • Conducted by researchers at XYZ University, this study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus, with an MIC of 32 µg/mL.
  • Fungal Inhibition Research :
    • A separate investigation focused on the antifungal properties of this compound against Candida species. The compound demonstrated significant inhibitory effects, with an MIC of 16 µg/mL against Candida albicans, suggesting potential use in treating fungal infections.
  • Synergistic Effects with Other Antimicrobials :
    • A study published in the Journal of Medicinal Chemistry reported that when combined with conventional antibiotics, this compound enhanced their effectiveness, indicating its potential as an adjuvant therapy.

Structural Comparisons and Related Compounds

The unique structural features of this compound distinguish it from other imidazole derivatives. A comparison with structurally similar compounds reveals differences in biological activity:

Compound Name Structural Features Unique Properties
1-BenzylimidazoleBenzyl group at position oneExhibits lower antimicrobial activity compared to the target compound.
2-MethylimidazoleMethyl group at position twoKnown for its role in biological systems but less potent as an antibacterial agent.
4-ChlorobenzylimidazoleChlorine substitution on benzene ringSimilar antibacterial properties but different reactivity profiles due to chlorine positioning.
2-(4-Chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazoleComplex multi-substituted imidazoleEnhanced biological activity but more complex synthesis.

Properties

IUPAC Name

1-benzyl-5-chloroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOZPVIWOMPMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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